glycocitrine I

Description

Structure

3D Structure

Properties

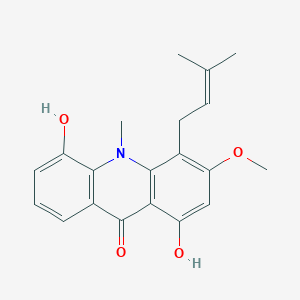

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

1,5-dihydroxy-3-methoxy-10-methyl-4-(3-methylbut-2-enyl)acridin-9-one |

InChI |

InChI=1S/C20H21NO4/c1-11(2)8-9-12-16(25-4)10-15(23)17-19(12)21(3)18-13(20(17)24)6-5-7-14(18)22/h5-8,10,22-23H,9H2,1-4H3 |

InChI Key |

ICOVYJLPIYGGGL-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=C(C2=C1N(C3=C(C2=O)C=CC=C3O)C)O)OC)C |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1N(C3=C(C2=O)C=CC=C3O)C)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Glycocitrine I: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocitrine I is a prenylated acridone alkaloid first isolated from the plant species Glycosmis citrifolia (Willd.) Lindl., a member of the Rutaceae family. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, and this compound, along with its related compounds, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and purification, and an examination of its biosynthetic origins. All quantitative data from cited experiments are presented in structured tables for clarity and comparative analysis.

Natural Source

This compound is a secondary metabolite found in the genus Glycosmis, a group of evergreen shrubs distributed throughout tropical and subtropical regions. The primary documented source of this compound is Glycosmis citrifolia (Willd.) Lindl., from which it was first identified.[1] While other alkaloids have been isolated from various parts of Glycosmis pentaphylla, including the stem and root bark, the specific isolation of this compound has been reported from G. citrifolia.[1][2]

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described in the primary literature for the isolation of acridone alkaloids from Glycosmis citrifolia.[1]

Experimental Protocol:

1. Plant Material and Extraction:

-

Dried and powdered root bark of Glycosmis citrifolia is subjected to extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

The residue is subsequently suspended in water and partitioned successively with chloroform.

2. Chromatographic Separation:

-

The chloroform-soluble fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of increasing polarity, typically using a mixture of n-hexane and acetone.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

3. Purification:

-

Further purification of the fractions containing this compound is achieved through preparative thin-layer chromatography (pTLC) on silica gel, often using a solvent system such as chloroform-methanol.

-

The band corresponding to this compound is scraped from the pTLC plate and the compound is eluted from the silica gel with a suitable solvent (e.g., methanol or chloroform).

-

The solvent is evaporated to yield purified this compound.

Isolation Workflow:

Structural Elucidation and Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, including UV, IR, Mass Spectrometry, and NMR (¹H and ¹³C).[1]

| Spectroscopic Data for this compound | |

| Appearance | Yellow needles[1] |

| Molecular Formula | C₂₀H₂₁NO₄[1] |

| UV λmax (MeOH) nm (log ε) | 228 (4.41), 250 (4.43), 273 (4.58), 292 (sh, 4.11), 332 (3.89), 402 (3.78)[1] |

| IR (KBr) cm⁻¹ | 3420 (OH), 1630 (C=O), 1590, 1560[1] |

| ¹H-NMR (CDCl₃, δ ppm) | 1.78 (3H, s, Me), 1.87 (3H, s, Me), 3.52 (2H, d, J=7 Hz, H-1'), 3.90 (3H, s, OMe), 5.30 (1H, t, J=7 Hz, H-2'), 6.28 (1H, s, H-2), 7.10-8.20 (4H, m, Ar-H), 14.5 (1H, s, exchangeable with D₂O, OH)[1] |

| ¹³C-NMR (CDCl₃, δ ppm) | Please refer to the original publication for the full ¹³C-NMR data.[1] |

Biosynthesis of this compound

This compound, as an acridone alkaloid, is synthesized in plants through a polyketide pathway. The biosynthesis of the acridone scaffold is initiated by the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme acridone synthase (ACS). The resulting intermediate undergoes subsequent modifications, including prenylation, to form this compound.

Proposed Biosynthetic Pathway:

Conclusion

This technical guide has detailed the natural source and isolation of this compound, a prenylated acridone alkaloid from Glycosmis citrifolia. The provided experimental protocols and workflow diagrams offer a practical framework for researchers interested in obtaining this compound for further investigation. The elucidation of its biosynthetic pathway provides context for its formation in nature and may open avenues for synthetic biology approaches. The comprehensive data presented herein serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

References

- 1. Acridone alkaloids. Part 9. Chemical constituents of Glycosmis citrifolia(Willd.) Lindl. Structures of novel linear pyranoacridones, furoacridones, and other new acridone alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of Glycocitrine I: A Technical Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical journey to decode the molecular architecture of Glycocitrine I.

The structural elucidation of a novel natural product is a complex puzzle that requires a multi-faceted analytical approach. This technical guide outlines the key experimental methodologies and data interpretation strategies that would be employed in determining the complete chemical structure of a hypothetical novel compound, "this compound." While specific data for a compound named "this compound" is not publicly available, this paper serves as a blueprint for the elucidation process, drawing on established principles of organic chemistry and analytical science.

The process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to piece together its molecular framework. High-resolution mass spectrometry provides the molecular formula, while a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity of atoms and their spatial relationships. Infrared (IR) spectroscopy identifies key functional groups, and UV-Vis spectroscopy can indicate the presence of chromophores.

I. Isolation and Purification

The initial step in the characterization of any natural product is its isolation from the source material in a pure form. A typical workflow for this process is outlined below.

Caption: General workflow for the isolation and purification of a natural product.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered source material (e.g., 1 kg) is exhaustively extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of varying polarity to fractionate the components based on their solubility.

-

Column Chromatography: The resulting fractions are subjected to column chromatography over silica gel or other stationary phases, eluting with a gradient of solvents to separate the components. Fractions are monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promise are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

II. Spectroscopic Data Acquisition and Interpretation

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is employed to determine its structure.

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Data Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of the molecular formula. |

| ¹H NMR | Shows the number of different types of protons, their chemical environment, and their neighboring protons. |

| ¹³C NMR & DEPT | Indicates the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons. |

| COSY (Correlation Spectroscopy) | Reveals proton-proton coupling networks, helping to establish spin systems within the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away, key for connecting fragments. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O, C=C). |

| UV-Vis Spectroscopy | Provides information about the presence of conjugated systems or chromophores. |

The logical flow of interpreting this data to build the molecular structure is a stepwise process.

In-Depth Technical Guide: Glycocitrine I (CAS No. 82354-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocitrine I, a prenylated acridone alkaloid with the CAS number 82354-36-7, is a natural product isolated from plants of the Glycosmis genus, particularly Glycosmis citrifolia. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, isolation, and preliminary biological activities. The primary focus of research on this compound has been its potential as an antimicrobial agent, with a proposed mechanism involving the disruption of microbial cell membranes. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting structured data, outlining experimental methodologies, and visualizing key concepts to facilitate further investigation and application of this bioactive compound.

Chemical and Physical Properties

This compound is classified as a prenylated acridone alkaloid. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of a prenyl group in the structure of this compound is significant, as this lipophilic moiety can enhance the compound's interaction with biological membranes.

| Property | Value | Reference |

| CAS Number | 82354-36-7 | N/A |

| Molecular Formula | C₂₀H₂₁NO₄ | |

| Molecular Weight | 339.39 g/mol | |

| SMILES | O=C1C2=C(N(C)C3=C(C/C=C(C)\C)C(OC)=CC(O)=C31)C(O)=CC=C2 | [3] |

| Natural Source | Glycosmis citrifolia (Willd.) Lindl. | [4] |

| Compound Class | Acridone Alkaloid | [1] |

Isolation and Purification

This compound was first isolated from the root bark of Glycosmis citrifolia (Willd.) Lindl. (Rutaceae) collected in Taiwan.[4] The general methodology for the isolation of acridone alkaloids from plant material involves extraction with organic solvents followed by chromatographic separation.

General Experimental Protocol for Isolation

The following is a generalized protocol based on standard methods for the isolation of acridone alkaloids from Glycosmis species. The specific details for this compound would be found in the original research publication by Wu et al., 1983.[4]

dot

-

Plant Material Preparation: The root bark of Glycosmis citrifolia is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a series of immiscible organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The acridone alkaloids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined.

-

Final Purification: The combined fractions containing this compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including UV, IR, Mass Spectrometry, and ¹H and ¹³C NMR.[4]

Biological Activity

The primary reported biological activity of this compound is its antimicrobial potential. While specific quantitative data for this compound is limited in the readily available literature, the broader class of acridone alkaloids from Glycosmis species has demonstrated significant antimicrobial and cytotoxic effects.

Antimicrobial Activity

This compound is suggested to possess antimicrobial properties, with a proposed mechanism of action involving the disruption of microbial cell membrane integrity. This activity is likely attributed to the lipophilic nature of the acridone nucleus and the prenyl side chain, which facilitates interaction with and insertion into the lipid bilayer of microbial cell membranes.

dot

References

- 1. Acridone alkaloids. Part 9. Chemical constituents of Glycosmis citrifolia(Willd.) Lindl. Structures of novel linear pyranoacridones, furoacridones, and other new acridone alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Cancer chemopreventive activity of acridone alkaloids on Epstein–Barr virus activation and two-stage mouse skin carcino… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Effects of Glycyrrhetinic Acid and Its Derivatives on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Glycocitrine I: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycocitrine I is a naturally occurring acridone alkaloid first isolated from Glycosmis arborea. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization based on methodologies for related compounds, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known properties and provides estimated values for others based on data from structurally similar acridone alkaloids isolated from Glycosmis species.

| Property | Value | Source/Reference |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 339.39 g/mol | [1][2][3] |

| CAS Number | 82354-36-7 | [1] |

| Appearance | Yellowish needle-shaped crystals (expected) | Based on related acridone alkaloids[4] |

| Melting Point | 160-180 °C (estimated range) | Based on arborine from G. pentaphylla[5] |

| Solubility | Soluble in ethyl acetate, methyl chloride, and DMSO; Insoluble in water (expected) | Based on arborine from G. pentaphylla[5] |

| Calculated LogP | 3.62 | [2] |

| Polar Surface Area | 71.69 Ų | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to aromatic protons, methoxy group protons, N-methyl protons, and protons of the prenyl side chain. The chemical shifts and coupling constants would be indicative of the substitution pattern on the acridone core.

-

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Characteristic signals would include those for the carbonyl carbon of the acridone skeleton, aromatic carbons, the methoxy carbon, the N-methyl carbon, and carbons of the prenyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound.[2][6][7][8][9][10] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for such analyses. The fragmentation pattern would provide valuable information for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C=O (carbonyl): Around 1642 cm⁻¹[11]

-

C-O (methoxy): Around 1167 cm⁻¹[11]

-

Aromatic C=C: Around 1468 cm⁻¹[11]

-

C-H (aromatic and aliphatic): Around 2925 cm⁻¹ and 3307 cm⁻¹[11]

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and characterization of acridone alkaloids like this compound from Glycosmis species.

Isolation and Extraction

-

Plant Material Preparation: The dried and finely ground stem barks of Glycosmis arborea are sequentially extracted with solvents of increasing polarity.[4]

-

Solvent Extraction: The plant material is first defatted by extraction with hexane at room temperature.[3] Subsequently, the material is extracted with methanol for 72 hours.[3][4]

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.[3]

Purification

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.[4]

-

Elution: The column is eluted with a gradient of hexane, ethyl acetate, and methanol.[4]

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).[5]

-

Recrystallization: Fractions containing the compound of interest are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization to obtain pure crystals of this compound.[4]

Characterization

-

Purity Check: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).[5]

-

Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[4]

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against human cancer cell lines and has been identified as a potential inhibitor of P-glycoprotein.

Cytotoxicity against MDA-MB-231 Cells

This compound has shown cytotoxic effects against the human breast adenocarcinoma cell line MDA-MB-231. While the exact mechanism is not fully elucidated, the cytotoxic action of similar compounds against this cell line often involves the induction of apoptosis and cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Two New Acridone Alkaloids from Glycosmis macrantha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 6. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive, Open-source Platform for Mass Spectrometry-based Glycoproteomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

glycocitrine I molecular formula C20H21NO4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocitrine I is a naturally occurring acridone alkaloid with the molecular formula C20H21NO4. Isolated from various plant species within the Rutaceae family, this compound has garnered interest for its potential biological activities. This document provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, natural sources, and reported biological activities. A generalized experimental protocol for its isolation is presented, alongside a logical workflow for its characterization. Currently, detailed information regarding its specific signaling pathways and total chemical synthesis is not extensively available in the public domain.

Physicochemical Properties and Identification

This compound is classified as an acridone alkaloid, characterized by a core acridine ring system with a ketone group.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H21NO4 | [2][3] |

| Molecular Weight | 339.39 g/mol | [2][3] |

| CAS Number | 82354-36-7 | [2][3][4] |

| SMILES | O=C1C2=C(N(C)C3=C(C/C=C(C)\C)C(OC)=CC(O)=C31)C(O)=CC=C2 | [3] |

| InChIKey | Not available in search results | |

| Compound Class | Acridone Alkaloid | [1] |

Natural Sources

This compound is a secondary metabolite found in a variety of plants, primarily within the Rutaceae family. Its presence has been documented in the following species:

| Plant Species | Part of Plant |

| Glycosmis arborea (Retz.) Corrêa | Not specified |

| Glycosmis citrifolia | Root and stem bark |

| Severinia buxifolia | Root bark |

| Atalantia buxifolia | Not specified |

| Citrus aurantium (Sour Orange) | Not specified |

| Citrus grandis (Pomelo) | Not specified |

| Citrus paradisi (Grapefruit) | Not specified |

| Citrus maxima f. buntan | Stem bark |

Biological Activity

Preliminary studies have indicated that this compound possesses antimicrobial and antimalarial properties. The available quantitative data on its biological activity is presented below.

| Activity Type | Assay Details | Result |

| Antimicrobial | Interferes with microbial cell membrane integrity, leading to increased permeability. | Promising antimicrobial activity.[2] |

| Antimalarial | In vitro suppression of Plasmodium yoelii | 96 ± 4% suppression at 10 µg/ml.[5] |

| Cytotoxicity | MTT assay against human MDA-MB-231 breast cancer cells. | IC50 > 40 μM.[3] |

| Cytotoxicity | Against two unnamed human cancer cell lines. | Found to be cytotoxic.[6] |

Experimental Protocols

Generalized Isolation Protocol

Objective: To isolate this compound from plant material.

Materials:

-

Dried and powdered plant material (e.g., root bark of Severinia buxifolia)

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Distilled water (H2O)

-

Silica gel for column chromatography

-

Appropriate solvents for elution (e.g., n-hexane, ethyl acetate (EtOAc), acetone (Me2CO))

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with chloroform. The chloroform layer, which would contain compounds of medium polarity like this compound, is separated.

-

Column Chromatography: The chloroform-soluble fraction is concentrated and subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a solvent gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Purification: The fraction containing this compound (as identified by comparison with a reference standard or by spectroscopic methods) is further purified by repeated column chromatography, potentially using a different solvent system (e.g., CHCl3–Me2CO), to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways

There is currently no specific information available in the public domain literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Visualizations

General Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound is an acridone alkaloid with demonstrated in vitro antimalarial and potential antimicrobial activities. While its basic chemical and physical properties are documented, and a general isolation procedure can be outlined, further research is necessary to develop a specific and optimized isolation protocol, explore its total synthesis, and, most importantly, to understand its molecular mechanism of action and the specific signaling pathways it may modulate. Such studies will be crucial for evaluating its full therapeutic potential.

References

- 1. NP-MRD: Showing NP-Card for Glycocitrine-I (NP0066649) [np-mrd.org]

- 2. This compound | 82354-36-7 | HDA35436 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

The Biological Profile of Glycocitrine-I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocitrine-I, an acridone alkaloid isolated from the stem bark of Citrus maxima (pomelo), represents a class of heterocyclic compounds that have garnered significant interest in the field of pharmacology.[1] Acridone alkaloids are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of glycocitrine-I, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. While research specifically on glycocitrine-I is emerging, this guide also draws upon data from structurally related acridone alkaloids found in Citrus species to provide a broader context for its potential therapeutic applications.

Quantitative Biological Data

The cytotoxic activity of glycocitrine-I has been evaluated against several human cancer cell lines. The available data, along with that of other acridone alkaloids from Citrus maxima, is summarized below.

Table 1: Cytotoxic Activity of Glycocitrine-I and Related Acridone Alkaloids from Citrus maxima

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Glycocitrine-I | HepG2 (Hepatoma) | MTT | < 50 | [4] |

| Glycocitrine-I | KB (Epidermoid Carcinoma) | MTT | < 50 | [4] |

| 5-Hydroxynoracronycine | HepG2 | MTT | < 50 | [4] |

| 5-Hydroxynoracronycine | KB | MTT | < 50 | [4] |

| Citrusinine-I | HepG2 | MTT | < 50 | [4] |

| Citrusinine-I | KB | MTT | < 50 | [4] |

| Citracridone-III | HepG2 | MTT | 17.0 | [4] |

| Citracridone-III | KB | MTT | < 50 | [4] |

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher potency.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activity of glycocitrine-I.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Glycocitrine-I stock solution (in DMSO)

-

Human cancer cell lines (e.g., HepG2, KB)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of glycocitrine-I in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

Glycocitrine-I stock solution (in DMSO)

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of glycocitrine-I for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

Glycocitrine-I stock solution (in methanol or ethanol)

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

96-well plates

-

Ascorbic acid or Trolox (positive control)

Procedure:

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of glycocitrine-I to 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[5][6]

Signaling Pathways

While the specific signaling pathways modulated by glycocitrine-I are yet to be fully elucidated, studies on other Citrus alkaloids and flavonoids suggest potential mechanisms of action. Acridone alkaloids and other phytochemicals from Citrus species have been shown to influence key signaling pathways involved in cancer and inflammation, such as the NF-κB and MAPK pathways.[1][2][7][8][9]

Inferred Anticancer Signaling Pathway

Dimeric acridone alkaloids from Citrus have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway and subsequent mitochondrial dysfunction.[10]

Inferred Anti-inflammatory Signaling Pathway

Flavonoids and alkaloids from Citrus species have demonstrated anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[1][7][8][9] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.

Conclusion and Future Directions

Glycocitrine-I, an acridone alkaloid from Citrus maxima, demonstrates promising cytotoxic activity against cancer cells. While direct evidence for its anti-inflammatory and antioxidant effects is still needed, the activities of related compounds suggest that glycocitrine-I is a strong candidate for further investigation in these areas. Future research should focus on determining the precise IC50 values of glycocitrine-I in a broader range of cancer cell lines, elucidating its specific molecular targets, and confirming its effects on the NF-κB and MAPK signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this natural product in drug discovery and development.

References

- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acridone alkaloids from the stem bark of Citrus aurantium display selective cytotoxicity against breast, liver, lung and prostate human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridone alkaloids from the stem bark of Citrus aurantium display selective cytotoxicity against breast, liver, lung an… [ouci.dntb.gov.ua]

- 5. ScholarWorks@Gyeongsang National University: Anti-inflammatory effect of flavonoids isolated from Korea Citrus aurantium L. on lipopolysaccharide-induced mouse macrophage RAW 264.7 cells by blocking of nuclear factor-kappa B (NF-kappa B) and mitogen-activated protein kinase (MAPK) signalling pathways [scholarworks.gnu.ac.kr]

- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on the discovery of glycocitrine I

An In-depth Technical Guide on the Discovery of Glycocitrine I

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, an acridone alkaloid. The content is tailored for researchers, scientists, and professionals in drug development, presenting detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this natural product.

Introduction

This compound is a prenylated acridone alkaloid first isolated from the plant Glycosmis citrifolia (Willd.) Lindl. of the Rutaceae family, collected in Taiwan.[1] The discovery of this compound was part of a broader investigation into the chemical constituents of this plant, which also led to the identification of several other novel acridone alkaloids.[1] Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, making them of significant interest in medicinal chemistry and drug discovery.

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures, from the extraction of the plant material to the spectroscopic analysis of the purified compound.

Plant Material and Extraction

The initial step in the discovery of this compound was the collection and processing of the plant material.

-

Plant Material : The root and stem bark of Glycosmis citrifolia were used for the extraction process.

-

Extraction : An acetone or methanol extract of the root and stem bark of the plant was prepared.[2] This extract was then subjected to a preliminary fractionation by treating it with hexane.[2] The residue from this treatment was dissolved in a mixture of dichloromethane and acetone (10:1).[2]

Isolation and Purification

The soluble components from the extraction step were then subjected to chromatographic separation to isolate the individual compounds.

-

Column Chromatography : The dissolved extract was chromatographed on a silica gel column.[2] The elution was carried out using a hexane-acetone solvent system.[2]

-

Preparative Thin-Layer Chromatography (TLC) : Further purification of the fractions obtained from column chromatography was achieved through repeated preparative TLC.[2] This process led to the isolation of this compound along with other new and known compounds.[2]

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic methods and chemical transformations. The elucidation of the structures of the novel acridone alkaloids, including this compound, was based on spectral data.[1]

-

Spectroscopic Analysis : A suite of spectroscopic techniques was employed to determine the chemical structure of the isolated compound. These techniques typically include:

-

Ultraviolet (UV) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HMQC, and HMBC)[3]

-

Mass Spectrometry (MS)

-

-

Chemical Transformations : In some cases, chemical reactions are performed on the isolated natural product to create derivatives that can help confirm the proposed structure or determine the position of certain functional groups. For instance, n.o.e. experiments on methoxymethyl derivatives of phenolic acridones were used to determine the position of hydroxy groups on the acridone nucleus in related compounds.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the discovery of this compound. Note: Specific yield percentages and detailed spectroscopic data for this compound are not fully available in the provided search results and would require access to the full primary publication.

| Parameter | Value | Reference |

| Plant Source | Glycosmis citrifolia (Willd.) Lindl. | [1] |

| Plant Part Used | Root and Stem Bark | [2] |

| Extraction Solvents | Acetone or Methanol | [2] |

| Chromatography | Silica Gel Column Chromatography, Preparative TLC | [2] |

| Compound Class | Prenylated Acridone Alkaloid | [1] |

Experimental Workflow and Signaling Pathways

To visually represent the process of discovering this compound, a DOT script for a Graphviz diagram is provided below, illustrating the experimental workflow.

Conclusion

The discovery of this compound from Glycosmis citrifolia represents a significant contribution to the field of natural product chemistry. The systematic application of extraction, fractionation, and chromatographic techniques enabled the successful isolation of this novel acridone alkaloid. Subsequent spectroscopic analysis was pivotal in the elucidation of its chemical structure. Further research into the biological activities of this compound is warranted to explore its potential therapeutic applications.

References

- 1. Acridone alkaloids. Part 9. Chemical constituents of Glycosmis citrifolia(Willd.) Lindl. Structures of novel linear pyranoacridones, furoacridones, and other new acridone alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. Isolation and structural elucidation of chemical constituents from the fruits of Morinda citrifolia Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Glycocitrine I from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocitrine I is an acridone alkaloid found in various plant species, notably within the Citrus genus, particularly in the stem bark of Citrus maxima (pomelo). Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including potential anticancer properties. The effective isolation and purification of this compound are crucial for further research into its biological functions and for potential therapeutic applications.

These application notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from plant material, primarily focusing on Citrus maxima stem bark. The described methodology is based on established phytochemical techniques, including solvent extraction and multi-step chromatography.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for optimizing extraction and purification procedures. Alkaloids, in general, are basic compounds that are typically soluble in organic solvents and form salts with acids, which are often water-soluble.[1] While specific data for this compound is limited, its acridone alkaloid structure suggests poor solubility in water and better solubility in organic solvents like methanol, ethanol, and dichloromethane.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Chemical Class | Acridone Alkaloid | |

| Plant Source | Citrus maxima (stem bark) | |

| Molecular Formula | C₁₅H₁₃NO₄ | Inferred from structure |

| Molecular Weight | 271.27 g/mol | Inferred from structure |

| Solubility | Expected to be soluble in methanol, ethanol, and dichloromethane; poorly soluble in water and n-hexane. | [1] |

| Appearance | Typically a yellowish powder in its isolated form. | General alkaloid property |

Experimental Protocols

Protocol 1: Extraction of this compound from Citrus maxima Stem Bark

This protocol outlines the initial extraction of crude this compound from the plant material.

1. Plant Material Preparation:

-

Obtain fresh stem bark of Citrus maxima.

-

Wash the bark thoroughly with water to remove any dirt and debris.

-

Air-dry the bark in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of bioactive compounds.

-

Once completely dry, pulverize the bark into a coarse powder using a mechanical grinder.

2. Methanolic Extraction:

-

Place the powdered bark material in a large round-bottom flask.

-

Add methanol to the flask. A common solvent-to-solid ratio is 6:1 (v/w), for instance, 120 L of methanol for 20 kg of powdered bark.

-

The extraction can be performed using one of the following methods:

-

Maceration: Allow the mixture to stand at room temperature for 24-48 hours with occasional shaking.

-

Reflux Extraction: Heat the mixture to the boiling point of methanol (approximately 65°C) and reflux for a specified period, typically 2-4 hours. This method generally provides a more efficient extraction.

-

-

After extraction, filter the mixture through cheesecloth or a coarse filter paper to separate the plant debris from the extract.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum recovery of the alkaloids.

-

Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

Protocol 2: Solvent Partitioning of the Crude Extract

This step aims to separate the alkaloids from other classes of compounds based on their differential solubility.

1. Liquid-Liquid Partitioning:

-

Dissolve the crude methanolic extract in a mixture of methanol and water.

-

Sequentially partition the aqueous methanol extract with solvents of increasing polarity. A typical sequence is:

-

n-Hexane: To remove nonpolar compounds like fats and waxes.

-

Dichloromethane (DCM) or Chloroform: Acridone alkaloids are expected to partition into this phase.

-

Ethyl Acetate: To extract compounds of intermediate polarity.

-

Methanol/Water: The remaining aqueous layer will contain highly polar compounds.

-

-

Collect each solvent fraction separately.

-

The DCM/chloroform fraction is expected to be enriched with acridone alkaloids, including this compound.

-

Concentrate the DCM/chloroform fraction using a rotary evaporator to obtain the crude alkaloid fraction.

Protocol 3: Purification of this compound using Column Chromatography

This multi-step chromatographic process is designed to isolate this compound from the crude alkaloid fraction.

1. Diaion HP-20 Column Chromatography:

-

Column Preparation: Swell the Diaion HP-20 resin in methanol and then pack it into a glass column. Wash the column with water.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of methanol and adsorb it onto a small amount of Diaion HP-20 resin. After evaporating the solvent, load the dried resin onto the top of the column.

-

Elution: Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).

-

Fraction Collection: Collect fractions of a defined volume (e.g., 200 mL).

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing acridone alkaloids. Combine the fractions that show a similar profile.

2. Sephadex LH-20 Column Chromatography:

-

Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a glass column.

-

Sample Loading: Concentrate the combined fractions from the Diaion HP-20 column and dissolve the residue in methanol. Apply this solution to the top of the Sephadex LH-20 column.

-

Elution: Elute the column with 100% methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the target compound, this compound.

3. Silica Gel Column Chromatography:

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate) and pack it into a glass column.

-

Sample Loading: Concentrate the relevant fractions from the Sephadex LH-20 column, dissolve the residue in a minimal amount of the initial mobile phase, and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent like methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to isolate the fractions containing this compound.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is crucial for obtaining highly pure this compound.

1. Method Development:

-

Initially, develop an analytical HPLC method to achieve good separation of this compound from any remaining impurities. A reversed-phase C18 column is commonly used.

-

Optimize the mobile phase, which typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

2. Preparative HPLC:

-

Column: Use a preparative C18 column with a larger diameter and particle size than the analytical column.

-

Mobile Phase: Use the optimized mobile phase from the method development step.

-

Injection: Dissolve the semi-purified this compound fraction in the mobile phase and inject a larger volume onto the preparative column.

-

Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

-

Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

Protocol 5: Purity Assessment and Characterization

1. Purity Assessment:

-

Analyze the final product using analytical HPLC. A single, sharp peak indicates high purity.

-

Calculate the purity based on the peak area percentage.

2. Structural Characterization:

-

Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

-

Quantitative Data

The yield and purity of this compound can vary significantly depending on the plant material, extraction method, and purification strategy. The following table provides a hypothetical representation of expected outcomes at each stage of the process, which should be determined experimentally for accurate quantification.

Table 2: Hypothetical Yield and Purity of this compound at Different Purification Stages

| Purification Stage | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Methanolic Extract | 20,000 | - | <1 |

| Crude Alkaloid Fraction (DCM) | - | - | 5-10 |

| Diaion HP-20 Fraction | - | - | 20-30 |

| Sephadex LH-20 Fraction | - | - | 50-60 |

| Silica Gel Fraction | - | - | 70-80 |

| Preparative HPLC Purified this compound | - | 11.2 (from 20kg bark) | >95 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Caption: Logic of the Multi-Step Chromatographic Purification.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Glycocitrine I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Glycocitrine I, a natural compound with potential pharmacological activities. Due to the limited availability of established analytical methods for this specific compound, this protocol has been developed based on established methodologies for structurally related natural products. The described method utilizes reversed-phase chromatography with UV detection, providing a robust and reliable approach for the analysis of this compound in various sample matrices.

Introduction

This compound is a natural product isolated from certain citrus species.[1] Its chemical formula is C₂₀H₂₁NO₄, with a molecular weight of 339.4 g/mol .[1][2] As a compound of interest for its potential bioactive properties, a reliable analytical method for its quantification is essential for research and development, quality control, and pharmacokinetic studies. This application note presents a detailed protocol for a reversed-phase HPLC method suitable for the analysis of this compound.

Experimental Protocol

This section provides a comprehensive methodology for the analysis of this compound using HPLC.

Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Sample vials and syringes

-

0.22 µm syringe filters

Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B (linear gradient)

-

20-25 min: 80% B (isocratic)

-

25-26 min: 80% to 20% B (linear gradient)

-

26-30 min: 20% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of this compound)

-

Injection Volume: 10 µL

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:

-

Extraction: Accurately weigh a known amount of the homogenized sample and extract it with methanol (e.g., 1 g of sample in 10 mL of methanol) using sonication or vortexing for 15-20 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet any solid material.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the calibration range.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters of this HPLC method for this compound. These are typical values and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (min) | ~15 - 20 |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Diagrams

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a detailed framework for the reliable and accurate analysis of this compound. This method is suitable for implementation in research and quality control laboratories. It is recommended that a full method validation be performed according to ICH guidelines to ensure its suitability for the intended application. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of Novel Compounds

Topic: Glycocitrine I for In Vitro Antimicrobial Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Natural products are a rich source of structurally diverse compounds with a wide range of biological activities, including antimicrobial effects. This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of a novel, purified natural product, referred to herein as this compound. The described assays are fundamental for determining the compound's spectrum of activity and potency, which are critical early steps in the drug discovery pipeline.

Data Presentation

Quantitative data from in vitro antimicrobial assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Microorganisms

| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | ATCC 29213 | Positive | Vancomycin | ||

| Enterococcus faecalis | ATCC 29212 | Positive | Ampicillin | ||

| Escherichia coli | ATCC 25922 | Negative | Ciprofloxacin | ||

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Gentamicin | ||

| Candida albicans | ATCC 90028 | N/A (Fungus) | Amphotericin B | ||

| Clinical Isolate 1 | (e.g., MRSA) | Positive | Vancomycin | ||

| Clinical Isolate 2 | (e.g., MDR E. coli) | Negative | Colistin |

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 12 | |||||

| 24 |

Experimental Protocols

The following are detailed protocols for determining the in vitro antimicrobial activity of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications suitable for natural product screening.[1][2]

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][5]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

-

Positive control antibiotics (e.g., vancomycin, ciprofloxacin, amphotericin B)

-

Sterile multichannel pipettes and reservoirs

-

Incubator

Protocol:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for most bacteria or at 35°C for 24-48 hours for fungi.

-

-

Reading the MIC:

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2]

Materials:

-

This compound

-

Log-phase culture of the test microorganism

-

Sterile culture tubes and flasks

-

CAMHB

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

-

Shaking incubator

Protocol:

-

Preparation:

-

Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

-

Prepare a log-phase bacterial culture and adjust the turbidity to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in each flask.

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

-

Colony Counting:

-

Perform serial dilutions of each aliquot in sterile saline or PBS.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on the plates.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro antimicrobial evaluation of this compound.

Hypothetical Mechanism of Action: Cell Wall Synthesis Inhibition

The following diagram illustrates a hypothetical signaling pathway for bacterial cell wall synthesis and how this compound might interfere with this process. This is a generalized representation, as the actual mechanism of a novel compound would need to be determined experimentally.

Caption: Hypothetical inhibition of peptidoglycan cross-linking by this compound.

References

- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.com [idexx.com]

Assessing the Antimalarial Activity of Glycyrrhizin (Analogue of Glycocitrine I)

Note: Initial searches for "glycocitrine I" did not yield specific results regarding its antimalarial activity. Based on the available scientific literature, it is presumed that the intended compound of interest is Glycyrrhizin , a major active saponin from licorice root (Glycyrrhiza glabra), which has documented anti-plasmodial properties. This document will proceed with a detailed analysis of the antimalarial activity of Glycyrrhizin.

Application Notes

Glycyrrhizin and its active metabolite, glycyrrhetinic acid, have demonstrated notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4] The therapeutic potential of these compounds stems from a multi-faceted mechanism of action that targets both the parasite and the host's response to infection.

The primary mechanisms identified include:

-

Disruption of Membrane Lipid Rafts: Glycyrrhizin can sequester cholesterol, leading to the disorganization of lipid rafts in the host erythrocyte membrane. This disruption interferes with the parasite's ability to enter and remodel the host cell.[1][4]

-

Blockade of HMGB1: Glycyrrhizin effectively blocks the activity of both human and Plasmodium falciparum High Mobility Group Box 1 (HMGB1) proteins.[1][3][4] HMGB1 is an alarmin protein associated with inflammation and severe malaria pathology. By inhibiting HMGB1, glycyrrhizin can mitigate the inflammatory damage associated with the disease.[1][4]

-

Potential Inhibition of Glyoxalase 1 (GLO-1): There is evidence to suggest that glycyrrhetinic acid, a metabolite of glycyrrhizin, may inhibit the parasite's glyoxalase 1 enzyme, which is crucial for detoxifying metabolic byproducts.[1][2][3]

These diverse mechanisms make glycyrrhizin a compelling candidate for further investigation in antimalarial drug development, potentially as a standalone therapy or in combination with existing drugs.

Quantitative Data Summary

While the provided search results focus heavily on the mechanistic aspects of glycyrrhizin's antimalarial activity, specific IC50 values were not detailed in the snippets. For quantitative assessment, standardized in vitro anti-plasmodial assays are required. The following table outlines the typical data presentation for such an assessment.

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in human cell line, e.g., HepG2) (µM) | Selectivity Index (SI = CC50/IC50) |

| Glycyrrhizin | Chloroquine-sensitive (e.g., 3D7) | Data to be determined | Data to be determined | Data to be determined |

| Glycyrrhizin | Chloroquine-resistant (e.g., Dd2, W2) | Data to be determined | Data to be determined | Data to be determined |

| Glycyrrhetinic Acid | Chloroquine-sensitive (e.g., 3D7) | Data to be determined | Data to be determined | Data to be determined |

| Glycyrrhetinic Acid | Chloroquine-resistant (e.g., Dd2, W2) | Data to be determined | Data to be determined | Data to be determined |

| Chloroquine (Control) | Chloroquine-sensitive (e.g., 3D7) | Reference value | Reference value | Reference value |

| Chloroquine (Control) | Chloroquine-resistant (e.g., Dd2, W2) | Reference value | Reference value | Reference value |

Experimental Protocols

Protocol 1: In Vitro Anti-plasmodial Susceptibility Testing using SYBR Green I-based Assay

This protocol is a common method for assessing the in vitro efficacy of compounds against P. falciparum.

1. Materials and Reagents:

-

Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human erythrocytes (O+)

-

Complete RPMI 1640 medium (supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)

-

Glycyrrhizin (test compound)

-

Chloroquine or Artemisinin (control drugs)

-

96-well black, sterile, flat-bottom plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

37°C incubator

2. Experimental Procedure:

-

Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as 5% D-sorbitol treatment.

-

Drug Plate Preparation: Prepare serial dilutions of glycyrrhizin and control drugs in complete medium in a 96-well plate.

-

Parasite Seeding: Add synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[5]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified chamber with the specified gas mixture.[5]

-

Lysis and Staining:

-

After incubation, freeze the plates at -80°C to lyse the red blood cells.

-

Thaw the plates and add SYBR Green I in lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour on a shaker.[6]

-

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[6]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Glycyrrhizin's Antimalarial Action

Caption: Proposed antimalarial mechanism of Glycyrrhizin.

Experimental Workflow for In Vitro Anti-plasmodial Assay

Caption: Workflow for SYBR Green I-based anti-plasmodial assay.

References

- 1. Mechanism of action of glycyrrhizin against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of glycyrrhizin against Plasmodium falciparum [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.nyu.edu [med.nyu.edu]

Application Notes and Protocols: Cytotoxicity of Glycocitrine I on Cancer Cell Lines

Introduction

Glycocitrine I is a novel natural product with potential therapeutic applications. This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are essential for determining the anti-cancer potential of this compound and for elucidating its mechanism of action. While specific data for this compound is not yet publicly available, this document serves as a comprehensive guide for researchers initiating such studies. The protocols and data presentation formats are based on established methods for assessing the cytotoxicity of natural products.[1][2][3]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.[4] A summary of hypothetical IC50 values for this compound against a panel of human cancer cell lines is presented in Table 1. This table is designed for easy comparison of the compound's potency across different cancer types.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 72 hours of Treatment

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.8 ± 2.5 |

| A549 | Lung Carcinoma | 32.5 ± 3.1 |

| HCT116 | Colon Carcinoma | 18.9 ± 2.2 |

| HepG2 | Hepatocellular Carcinoma | 21.4 ± 2.0 |

| K562 | Chronic Myelogenous Leukemia | 12.7 ± 1.5 |

| PC-3 | Prostate Cancer | 28.1 ± 2.9 |

| Beas-2B | Normal Bronchial Epithelium | > 100 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2, K562, PC-3) and a normal human cell line (e.g., Beas-2B) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathways Affected by this compound

Natural products often exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6] Based on the common mechanisms of similar compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this potential pathway is shown below.

Caption: A potential mechanism of this compound-induced apoptosis.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the cytotoxic properties of this compound against a panel of cancer cell lines. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is crucial for the preclinical development of this promising natural product as a potential anti-cancer agent. Further studies should focus on elucidating the precise molecular mechanisms underlying the cytotoxic activity of this compound.

References

- 1. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]